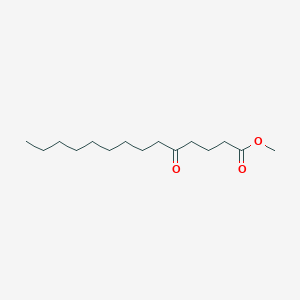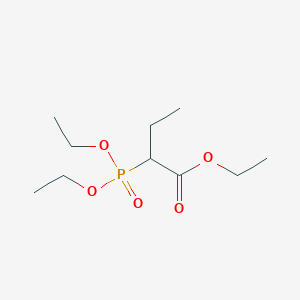
N-(4-Butoxybenzylidene)-4-acetylaniline
Vue d'ensemble
Description
N-(4-Butoxybenzylidene)-4-acetylaniline, also known as 4-BBA, is an organic compound that is used as a reagent in organic synthesis. It is a white solid at room temperature and has a melting point of 104-105°C. 4-BBA is a derivative of aniline, an aromatic amine, and is a member of the benzylidene aniline family. It is used in a variety of laboratory experiments and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Analytical and Detection Applications
Studies on various analytical methods used in determining antioxidant activity highlight the importance of specific compounds in assessing the antioxidant capacity of complex samples. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test rely on chemical reactions and spectrophotometry. These methods presuppose the occurrence of characteristic colors or the discoloration of solutions to be analyzed, which are monitored by specific wavelength absorption. The application of N-(4-Butoxybenzylidene)-4-acetylaniline in such contexts could involve its use as a standard or reference compound in calibrating the sensitivity and specificity of antioxidant detection assays (Munteanu & Apetrei, 2021).
Material Science and Liquid Crystal Research
Potential Biomedical Applications
While the direct application of this compound in biomedical research was not found in the reviewed literature, studies on N-acetylcysteine (NAC) in psychiatry indicate a broader interest in the therapeutic benefits of acetylated compounds. NAC, for example, is explored for its utility in treating psychiatric disorders, suggesting a growing research domain around acetylated molecules and their physiological effects. This opens a speculative avenue for investigating this compound in similar contexts, particularly in understanding its biochemical interactions and potential therapeutic benefits (Dean, Giorlando, & Berk, 2011).
Mécanisme D'action
Target of Action
The primary targets of N-(4-Butoxybenzylidene)-4-acetylaniline are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As this compound is provided for early discovery researchers, its effects at the molecular and cellular level are yet to be determined.
Propriétés
IUPAC Name |
1-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNPDHAHJRADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336418 | |
| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17224-18-9 | |
| Record name | 1-[4-[[(4-Butoxyphenyl)methylene]amino]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17224-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)












